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Compound of Interest

Compound Name: DBCO-PEG4-Alcohol

Cat. No.: B2554161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DBCO-PEG4-Alcohol, a key

reagent in the field of bioconjugation. It details the molecule's properties, its central role in

copper-free click chemistry, and provides detailed protocols for its application in labeling and

conjugating biomolecules.

Introduction to DBCO-PEG4-Alcohol
DBCO-PEG4-Alcohol is a heterobifunctional linker molecule widely used in chemical biology,

drug delivery, and diagnostics. It is comprised of three key components:

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups.

This reactivity is the basis for its use in Strain-Promoted Alkyne-Azide Cycloaddition

(SPAAC), a type of "click chemistry".[1]

Polyethylene Glycol (PEG) Spacer (PEG4): A short chain of four ethylene glycol units that is

hydrophilic and flexible. This PEG linker enhances the solubility of the molecule and its

conjugates in aqueous buffers, reduces aggregation, and provides spatial separation

between the conjugated molecules.[2]

Primary Alcohol (-OH): A terminal hydroxyl group that can be chemically modified to

introduce other functionalities or to attach the linker to a solid support or another molecule.
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The primary application of DBCO-PEG4-Alcohol is in copper-free click chemistry. The SPAAC

reaction between a DBCO group and an azide group is a bioorthogonal reaction, meaning it

can proceed efficiently within a biological system without interfering with native biochemical

processes.[3] This makes it an ideal tool for labeling and conjugating sensitive biomolecules

such as proteins, peptides, and nucleic acids in their native environment.[1] The absence of a

cytotoxic copper catalyst, which is required in the more traditional Copper(I)-catalyzed Azide-

Alkyne Cycloaddition (CuAAC), is a major advantage of the SPAAC reaction, especially for in-

vivo applications.[4]

Physicochemical Properties
A summary of the key quantitative data for DBCO-PEG4-Alcohol is presented in the table

below.

Property Value Reference(s)

Chemical Formula C₂₉H₃₆N₂O₆

Molecular Weight 508.61 g/mol

CAS Number 1416711-60-8

Appearance
White to slightly grey

crystalline solid

Purity
>95% (typically analyzed by

HPLC)

Solubility
Soluble in DMSO, DMF, DCM,

THF, and Chloroform

Storage Conditions
Store at -20°C, desiccated and

protected from light.

Core Application: Strain-Promoted Alkyne-Azide
Cycloaddition (SPAAC)
The core utility of DBCO-PEG4-Alcohol lies in the SPAAC reaction. This reaction is a [3+2]

cycloaddition between the strained alkyne of the DBCO group and an azide-functionalized
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molecule, which forms a stable triazole linkage.
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+
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Caption: The SPAAC reaction between a DBCO-containing molecule and an azide-containing

molecule.

The reaction is characterized by its high efficiency, specificity, and biocompatibility. The reaction

proceeds readily at physiological temperature and pH without the need for a copper catalyst.

Experimental Protocols
The following protocols provide a general framework for a two-step bioconjugation process

involving the labeling of a biomolecule with an azide and its subsequent conjugation to a

DBCO-functionalized molecule. While DBCO-PEG4-Alcohol itself has a terminal hydroxyl

group, for protein conjugation, it is often derivatized to an amine-reactive NHS ester (DBCO-

PEG4-NHS ester) or a thiol-reactive maleimide. The second part of the protocol, the SPAAC

reaction, is directly applicable to any DBCO-containing molecule.

Protocol 1: Introduction of an Azide Handle onto a
Protein
This protocol describes the modification of a protein with an azide group using an NHS ester-

functionalized azide linker.

Materials:

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

Azido-PEG4-NHS ester
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Anhydrous DMSO or DMF

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Spin desalting columns or other protein purification systems

Procedure:

Prepare the Azido-PEG4-NHS Ester: Prepare a fresh 10 mM stock solution of Azido-PEG4-

NHS ester in anhydrous DMSO or DMF.

Reaction Setup: Add a 10- to 40-fold molar excess of the Azido-PEG4-NHS ester stock

solution to the protein sample (0.5–5 mg/mL). The final DMSO/DMF concentration should be

kept below 20% to avoid protein denaturation.

Incubation: Incubate the reaction at room temperature for 60 minutes.

Quenching (Optional): To quench the reaction, add a small volume of the quenching solution

to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15

minutes at room temperature.

Purification: Remove the excess, unreacted Azido-PEG4-NHS ester using a spin desalting

column or other suitable method.

Storage: The azide-labeled protein can be stored at -20°C for future use.

Protocol 2: Copper-Free Click Chemistry Conjugation
(SPAAC)
This protocol describes the conjugation of the azide-labeled protein from Protocol 1 with a

DBCO-functionalized molecule.

Materials:

Purified azide-labeled protein

DBCO-functionalized molecule (e.g., DBCO-PEG4-fluorophore)
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Reaction Buffer (e.g., PBS, pH 7.4). This buffer must not contain sodium azide.

Procedure:

Reaction Setup: To the azide-modified protein solution (typically 1-10 mg/mL), add a 2-4 fold

molar excess of the DBCO reagent stock solution. For antibody-small molecule conjugations,

a starting molar excess of 7.5-fold may be used.

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at

4°C. The optimal reaction time should be determined empirically.

Purification: Remove the excess, unreacted DBCO reagent using a spin desalting column,

dialysis, or other appropriate chromatography method.

Characterization: Confirm the conjugation and determine the degree of labeling using

methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has a

characteristic absorbance around 310 nm).

Visualizing the Workflow and Logic
Experimental Workflow for Bioconjugation
The following diagram illustrates the two-step process of labeling a protein with an azide and

then conjugating it with a DBCO-functionalized molecule.
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Step 1: Azide Labeling

Step 2: SPAAC Reaction
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Caption: A typical two-step experimental workflow for protein bioconjugation using SPAAC.
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Logical Relationship of DBCO-PEG4-Alcohol
Components
This diagram illustrates the functional components of the DBCO-PEG4-Alcohol molecule and

their roles in the bioconjugation process.

Functional Roles

DBCO-PEG4-Alcohol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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